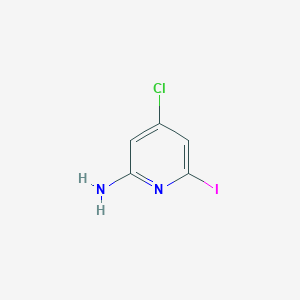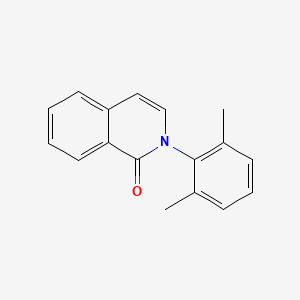
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a dimethylphenyl group attached to the isoquinoline core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one typically involves the Bischler-Napieralski reaction. This reaction is a well-known method for the synthesis of isoquinolines and involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually require heating under reflux in an inert atmosphere to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high-quality products.
化学反応の分析
Types of Reactions
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dimethylphenyl)quinoline
- 2-(2,6-Dimethylphenyl)pyridine
- 2-(2,6-Dimethylphenyl)benzimidazole
Uniqueness
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the isoquinoline core. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dimethylphenyl group also influences its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
特性
CAS番号 |
137515-86-7 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO/c1-12-6-5-7-13(2)16(12)18-11-10-14-8-3-4-9-15(14)17(18)19/h3-11H,1-2H3 |
InChIキー |
NQGIYDUGZWIPDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N2C=CC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



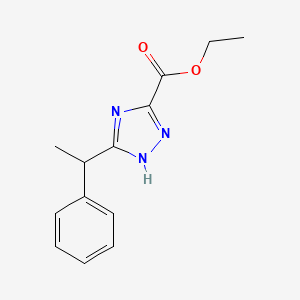

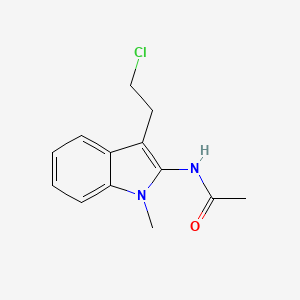
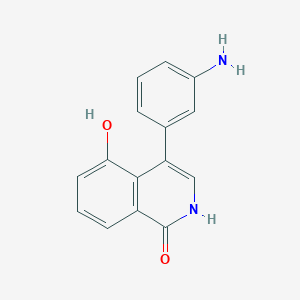
![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)

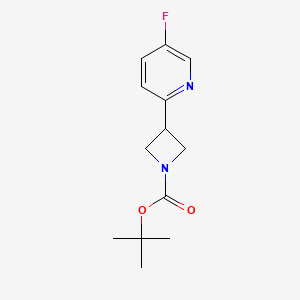

![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
